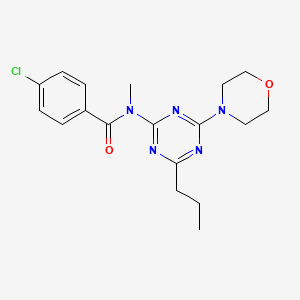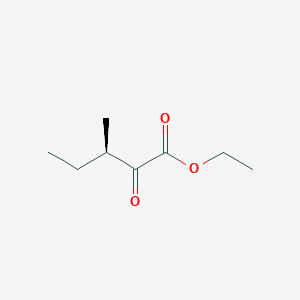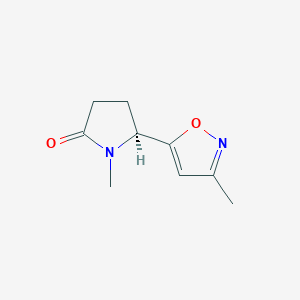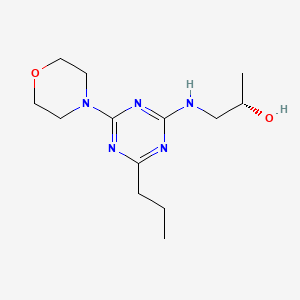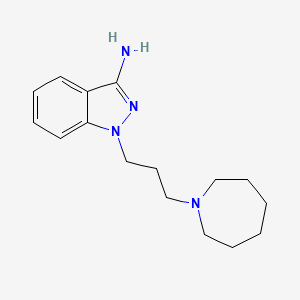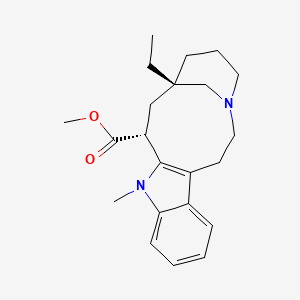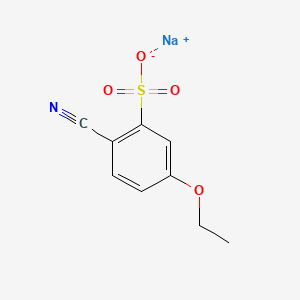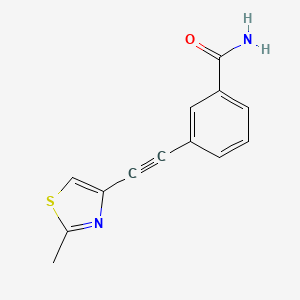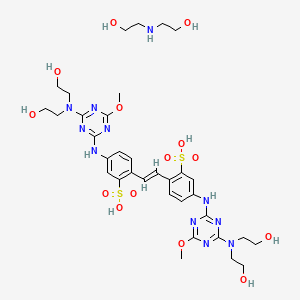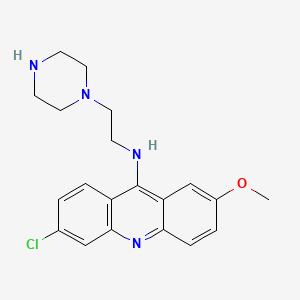
9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)-: is a chemical compound known for its unique structure and properties It is a derivative of acridine, a class of compounds known for their fluorescent properties and applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)- typically involves multiple steps, starting from acridine derivatives. The process includes chlorination, methoxylation, and subsequent amination with piperazine derivatives. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the acridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized acridine compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a fluorescent probe for studying molecular interactions and dynamics. Its ability to intercalate into DNA makes it valuable for investigating nucleic acid structures and functions.
Biology: In biological research, it serves as a tool for studying cellular processes, including DNA replication and repair. Its fluorescent properties enable visualization of cellular components and tracking of molecular events.
Medicine: In medicine, this compound has potential applications in cancer research. Its ability to intercalate into DNA and induce apoptosis in cancer cells makes it a candidate for developing new anticancer therapies.
Industry: In the industrial sector, it is used in the development of fluorescent dyes and sensors. Its stability and fluorescence make it suitable for various applications, including quality control and environmental monitoring.
Mécanisme D'action
The mechanism of action of 9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)- involves its ability to intercalate into DNA. This intercalation disrupts the normal structure and function of DNA, leading to inhibition of DNA replication and transcription. The compound can also induce apoptosis in cancer cells by activating specific molecular pathways, including the PI3K/Akt pathway .
Comparaison Avec Des Composés Similaires
9-Amino-6-chloro-2-methoxyacridine: Known for its use as a fluorescent probe and DNA intercalator.
6-Chloro-2-ethoxyacridin-9-amine: Another derivative with similar fluorescent properties.
9-Acridinamine, 6-chloro-N-(2-ethoxyphenyl)-2-methoxy-: Used in similar applications but with different substituents affecting its properties.
Uniqueness: The uniqueness of 9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)- lies in its specific substituents, which enhance its ability to intercalate into DNA and its potential therapeutic applications. The presence of the piperazine moiety may also contribute to its unique biological activity and specificity.
Propriétés
Numéro CAS |
86863-23-2 |
|---|---|
Formule moléculaire |
C20H23ClN4O |
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
6-chloro-2-methoxy-N-(2-piperazin-1-ylethyl)acridin-9-amine |
InChI |
InChI=1S/C20H23ClN4O/c1-26-15-3-5-18-17(13-15)20(16-4-2-14(21)12-19(16)24-18)23-8-11-25-9-6-22-7-10-25/h2-5,12-13,22H,6-11H2,1H3,(H,23,24) |
Clé InChI |
UQRORLSMRFANID-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCN4CCNCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12725308.png)
